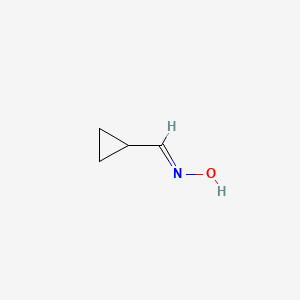

N-(cyclopropylmethylidene)hydroxylamine

Description

Historical Context and Evolution of Hydroxylamine (B1172632) Derivatives in Synthetic Chemistry

The story of hydroxylamine derivatives begins with the isolation of hydroxylamine (NH₂OH) itself. First prepared as a salt in 1865 by Wilhelm Clemens Lossen, and later in pure form in 1891, hydroxylamine was initially an academic curiosity. mdpi.com Its derivatives, particularly those substituted on the nitrogen or oxygen atom, have since become indispensable tools in organic synthesis. mdpi.comnih.gov

Early applications of hydroxylamine centered on its reaction with aldehydes and ketones to form oximes. mdpi.comrsc.org This reaction proved valuable not only for the purification and characterization of carbonyl compounds but also as a gateway to amines through reduction of the oxime group. rsc.org A pivotal industrial application is the Beckmann rearrangement of cyclohexanone (B45756) oxime to produce caprolactam, the monomer for Nylon 6. mdpi.com

The 20th and 21st centuries have witnessed a significant expansion in the synthetic utility of hydroxylamine derivatives. They have emerged as powerful aminating reagents, capable of introducing nitrogen atoms into various organic frameworks. researchgate.net For instance, N-aryl hydroxylamines can be synthesized through methods like the "nitroso aldol (B89426) reaction" and are precursors to a range of nitrogen-containing compounds. acs.org The development of metal-catalyzed cross-coupling reactions, such as those employing palladium or copper, has further broadened the scope for creating N-arylhydroxylamines. chemrxiv.org

More recently, research has focused on leveraging the unique reactivity of the N-O bond within hydroxylamine derivatives. nih.gov These compounds are now used in a variety of advanced synthetic transformations, including:

Electrophilic Amination: O-acyl-N,N-disubstituted hydroxylamines serve as effective electrophilic nitrogen sources. nih.gov

Asymmetric Synthesis: Chiral hydroxylamine derivatives are used to induce stereoselectivity in reactions.

Heterocycle Synthesis: They are key precursors for nitrogen-containing heterocycles like isoxazolidines and tetrahydroquinolines. nih.govresearchgate.net

Radical Scavenging: N-substituted hydroxylamines have been investigated for their radical-scavenging abilities, with potential applications in medicinal chemistry as enzyme inhibitors. nih.gov

This evolution from a simple inorganic compound to a diverse class of sophisticated reagents highlights the enduring importance of hydroxylamine chemistry in advancing the frontiers of organic synthesis.

Significance of the Cyclopropylmethylidene Moiety in Chemical Transformations

The cyclopropylmethylidene moiety, which constitutes the C=C(C₃H₅)H part of N-(cyclopropylmethylidene)hydroxylamine, imparts specific and valuable reactivity to the molecule. The significance of this group stems primarily from the inherent properties of the cyclopropane (B1198618) ring.

Cyclopropane is a highly strained three-membered ring, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³-hybridized carbon atoms. This ring strain, estimated to be over 100 kJ mol⁻¹, makes cyclopropane rings susceptible to ring-opening reactions, which release this strain. nih.gov When a cyclopropane ring is adjacent to a π-system, such as the C=N bond in an imine, its reactivity is further modulated.

The key transformations involving the cyclopropylmethylidene moiety often revolve around ring-opening reactions. These reactions can be initiated by various reagents and conditions, leading to the formation of linear, functionalized products. For example, cyclopropanes bearing an electron-accepting group can act as electrophiles and undergo polar, ring-opening reactions upon attack by nucleophiles. nih.gov

In the context of protecting group chemistry, the cyclopropylmethylidene group has been used to protect diols in carbohydrates. The resulting 4,6-O-cyclopropylmethylidene (CPMD) acetal (B89532) can be regioselectively opened. For instance, treatment with trimethylaluminum (B3029685) leads to the formation of a 1-cyclopropylethyl (CPE) ether at one position and a free hydroxyl group at another. This CPE group was found to be an acid-labile protecting group, demonstrating the tunable reactivity of the cyclopropyl (B3062369) system.

The reactivity of the cyclopropylmethylidene group can be summarized in the following table:

| Reagent/Condition | Transformation | Outcome | Significance |

| Lewis Acids (e.g., Trimethylaluminum) | Regioselective Ring Opening | Formation of functionalized ethers | Utility as a tunable protecting group in complex molecule synthesis. |

| Nucleophiles | Nucleophilic Ring Opening | Formation of methylene-extended adducts | Access to difunctionalized, linear products from a cyclic precursor. nih.gov |

| Catalytic Hydrogenation | Reduction | Formation of cyclopropylmethylamine derivatives | Synthesis of saturated amines while retaining the cyclopropyl ring. |

The presence of the cyclopropylmethylidene moiety thus offers a strategic advantage in synthesis, allowing for the construction of complex molecular frameworks through strain-release-driven reactions.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(cyclopropylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-5-3-4-1-2-4/h3-4,6H,1-2H2/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDANBKPALOMEF-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66291-30-3 | |

| Record name | N-(cyclopropylmethylidene)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Cyclopropylmethylidene Hydroxylamine and Its Analogues

Direct Synthetic Routes to N-(cyclopropylmethylidene)hydroxylamine

The most straightforward approaches to synthesizing the parent compound, this compound, involve the direct formation of the oxime functional group.

The primary and most common method for the synthesis of this compound is the condensation reaction between cyclopropanecarboxaldehyde (B31225) and hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. askfilo.comyoutube.com This reaction is a classic example of oxime formation, a subset of condensation reactions where a molecule of water is eliminated. youtube.comstackexchange.com The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration, typically under weakly acidic conditions, to yield the final C=N double bond of the oxime. youtube.com

The general reaction is as follows: Cyclopropanecarboxaldehyde + Hydroxylamine (NH₂OH) → this compound + Water (H₂O)

This method is highly efficient and is widely applicable to a variety of aldehydes and ketones. youtube.comresearchgate.net While simple, the conditions can be optimized, for instance, by using ionic liquids as a reaction medium to potentially improve yields and reaction times. researchgate.net

While direct condensation is standard for oxime synthesis, oxidative methods represent an alternative, albeit less direct, strategy for forming the core hydroxylamine structure. These methods typically involve the oxidation of precursor amines. nih.govorganic-chemistry.org For instance, N,N-disubstituted hydroxylamines can be prepared through the direct oxidation of secondary amines using reagents like urea-hydrogen peroxide (UHP) or choline (B1196258) peroxydisulfate, an oxidizing task-specific ionic liquid. nih.govorganic-chemistry.org

Although not a direct route to this compound itself, one could envision a multi-step sequence where a precursor secondary amine, such as N-benzylcyclopropylmethylamine, is first oxidized to the corresponding N-substituted hydroxylamine. Subsequent deprotection and condensation would then yield the target oxime. Such oxidative strategies broaden the available synthetic routes to hydroxylamine derivatives in general. nih.gov

Synthesis of this compound Derivatives and Precursors

The functionalization of the this compound scaffold, either on the nitrogen or oxygen atom, is crucial for its application as a synthetic building block. This often involves the synthesis of precursors like O-functionalized or N-substituted hydroxylamines.

A key class of precursors are O-cyclopropyl hydroxylamines, which have been synthesized on a gram scale. nih.govrsc.org A robust method involves treating 2-cyclopropoxyisoindoline-1,3-dione with hydrazine (B178648) hydrate. nih.gov This provides access to the O-cyclopropyl hydroxylamine core, which can then be further functionalized. These O-cyclopropyl hydroxylamines are notable for being bench-stable compounds. nih.govrsc.org Another general approach for creating O-alkyl-N,N-disubstituted hydroxylamines involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides (MTHPs). organic-chemistry.org

Table 1: Synthesis of O-Functionalized Hydroxylamine Precursors

| Precursor Type | Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|---|

| O-Cyclopropyl Hydroxylamine | 2-cyclopropoxyisoindoline-1,3-dione | Hydrazine hydrate | O-cyclopropylamine | nih.gov |

| O-Alkyl-N,N-disubstituted Hydroxylamine | MTHP alkyl peroxides, Secondary amine | Grignard reagent (to form magnesium amide) | N,N,O-trisubstituted hydroxylamine | organic-chemistry.org |

| O-tert-Butyl-N,N-disubstituted Hydroxylamine | Secondary amine | tert-butyl 2,6-dimethylperbenzoate, Magnesium amide | O-tert-Butyl-N,N-disubstituted hydroxylamine | organic-chemistry.org |

Attaching aryl or alkyl groups to the nitrogen atom of the hydroxylamine core is a critical step for creating derivatives used in more complex syntheses, such as nih.govnih.gov-sigmatropic rearrangements. nih.gov Metal-free conditions have been developed for the facile N-arylation of O-cyclopropyl hydroxylamines. nih.govrsc.org

More broadly, transition-metal-catalyzed cross-coupling reactions are powerful tools for N-functionalization. A modern approach involves a copper-catalyzed cross-coupling of boronic acids with a specially designed hypervalent iodine reagent that acts as an electrophilic N-O moiety source. scholaris.ca This method allows for the synthesis of valuable N-arylhydroxylamine synthons with wide functional group tolerance. scholaris.ca Palladium-catalyzed methods have also been developed for the N-arylation of related compounds like cyclopropylamine. nih.gov Additionally, reductive amination of O-monosubstituted hydroxylamines represents a powerful strategy for accessing N,O-disubstituted and trisubstituted hydroxylamines. mdpi.com

Table 2: N-Arylation and N-Alkylation Methods for Hydroxylamine Scaffolds

| Method | Substrates | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Metal-Free N-Arylation | O-cyclopropyl hydroxylamines, Arylating agent | Base-mediated | Avoids transition metals; used for preparing rearrangement precursors. | nih.govrsc.org |

| Copper-Catalyzed Cross-Coupling | Boronic acids, Hypervalent iodine-hydroxylamine reagent | Copper catalyst | Uses an electrophilic hydroxylamine source (umpolung reactivity). | scholaris.ca |

| Palladium-Catalyzed N-Arylation | Cyclopropylamine, (Hetero)aryl halides | Allylpalladium precatalysts | Provides access to a wide range of (hetero)arylated cyclopropylanilines. | nih.gov |

| Reductive Amination | O-monosubstituted hydroxylamines, Aldehydes/Ketones | Reducing agent (e.g., borane) | Versatile strategy for N,O-disubstituted and trisubstituted hydroxylamines. | mdpi.com |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govthieme-connect.de These reactions are ideal for rapidly building molecular complexity. thieme-connect.de In the context of this compound, it can act as an in-situ-formed intermediate in a pseudo-MCR. For instance, a reaction could be designed where cyclopropanecarboxaldehyde first reacts with hydroxylamine to form the oxime. This intermediate could then be trapped by a third component in a subsequent step, such as a Michael addition or a cycloaddition. nih.gov

For example, a domino reaction could be initiated by a Knoevenagel condensation between cyclopropanecarboxaldehyde and a nucleophile, followed by the addition of hydroxylamine. nih.gov Such strategies allow for the synthesis of highly functionalized and structurally diverse molecules from simple, readily available starting materials.

Scalability Considerations in Synthetic Design

The transition from a laboratory-scale procedure to a gram-scale or larger synthesis requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. For the synthesis of this compound and its analogues, key aspects include the choice of reagents, reaction conditions, and purification methods that are amenable to scale-up.

Gram-Scale and Bench-Stable Synthesis

The synthesis of aldoximes, including this compound, on a gram-scale is well-documented in chemical literature, often highlighting the stability of the resulting oxime products. Aldoximes are generally more stable than their corresponding aldehydes, which facilitates their isolation and handling. rsc.org This inherent stability is advantageous for bench-scale synthesis where reactions may be run over extended periods or require storage of the product.

A common and scalable approach for preparing aldoximes involves the reaction of an aldehyde with hydroxylamine hydrochloride. acs.org To neutralize the hydrochloride and liberate the free hydroxylamine for the reaction, a base is typically employed. The choice of base and solvent can be optimized for scale. For instance, a convenient route for the large-scale chemical synthesis of a related compound, p-hydroxyphenylacetaldehyde oxime, utilizes hydroxylamine hydrochloride in the presence of sodium carbonate. acs.org This method avoids the use of more hazardous or difficult-to-handle bases, making it suitable for larger-scale operations.

The stability of the cyclopropyl (B3062369) group under various reaction conditions is also a critical factor. The cyclopropyl ring is generally stable, allowing for a range of synthetic manipulations on other parts of the molecule without ring-opening. nih.gov This stability contributes to the feasibility of multi-gram synthesis of cyclopropane-containing compounds. nih.gov

Interactive Table: Comparison of Reagents for Scalable Oxime Synthesis

| Reagent System | Precursor | Scale | Advantages |

| Hydroxylamine hydrochloride / Sodium carbonate | Aldehyde | Large-scale | Readily available and inexpensive reagents, mild conditions. acs.org |

| Hydroxylamine hydrochloride / Pyridine (B92270) in Ethanol (B145695) | Aldehyde/Ketone | Lab-scale | Effective, but pyridine can be difficult to remove on a larger scale. orgsyn.org |

| Aqueous Hydroxylamine | Alkene (via hydroformylation) | Gram-scale | One-pot process from readily available starting materials. rsc.org |

Practical Synthetic Procedures and Optimizations

For the practical synthesis of this compound, the reaction conditions can be optimized to improve yield, reduce reaction time, and simplify purification. A typical procedure involves dissolving cyclopropanecarboxaldehyde in a suitable solvent, such as ethanol or a water-miscible co-solvent, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate (B1210297) or sodium carbonate. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

One-pot procedures starting from precursors to cyclopropanecarboxaldehyde or from the alkene via hydroformylation followed by condensation with hydroxylamine have been developed for other aldoximes and represent a significant optimization for scalability by reducing the number of intermediate isolation steps. rsc.org For example, a one-pot synthesis of aldoximes from alkenes using a rhodium catalyst for hydroformylation followed by in-situ condensation with aqueous hydroxylamine has been successfully demonstrated. rsc.org

Solvent choice is another area for optimization. While traditional methods often use alcohols, greener and more practical alternatives have been explored. For instance, the use of water as a solvent for oximation reactions has been reported to be efficient and environmentally friendly. nih.govias.ac.in In some cases, solvent-free conditions, such as grinding the reactants together, have been shown to produce high yields of oximes rapidly. researchgate.net

The following table summarizes various optimized conditions for aldoxime synthesis that could be adapted for this compound.

Interactive Table: Optimized Conditions for Aldoxime Synthesis

| Method | Reactants | Catalyst/Base | Solvent | Key Optimization |

| Classical Condensation | Aldehyde, Hydroxylamine HCl | Sodium Acetate | Ethanol/Water | Well-established, reliable for various substrates. nih.gov |

| One-pot Hydroformylation/Oximation | Alkene, CO/H₂, Hydroxylamine | Rhodium catalyst | Water/1-Butanol | Combines two steps, increasing overall efficiency. rsc.org |

| Aqueous Synthesis | Aromatic Aldehyde, Ethylenediamine, Oxone® | None | Water | Unexpectedly forms aldoximes in excellent yields. nih.gov |

| Solvent-Free Grinding | Aldehyde, Hydroxylamine HCl | Bismuth(III) oxide | None | Environmentally friendly, rapid reaction times. researchgate.net |

| Mineral Water Synthesis | Aryl Aldehyde, Hydroxylamine HCl | None | Mineral Water | High efficiency at room temperature, economical. ias.ac.in |

These methodologies provide a robust framework for the development of a scalable and efficient synthesis of this compound, allowing for the adjustment of reaction parameters to suit specific laboratory or industrial requirements.

Reactivity Profiles and Mechanistic Studies of N Cyclopropylmethylidene Hydroxylamine

Cyclopropylmethylidene Rearrangements and Transformations

The cyclopropylmethylidene unit, an imine derivative of cyclopropanecarboxaldehyde (B31225), is primed for a variety of rearrangement reactions. These transformations are often driven by the release of the significant ring strain inherent in the three-membered ring, which is approximately 115 kJ/mol. rsc.org The presence of an imine or oxime functionality attached to the cyclopropane (B1198618) ring provides a pathway for these rearrangements. rsc.org

Sigmatropic Rearrangements Involving Hydroxylamine (B1172632) Moieties

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org In hydroxylamine derivatives, particularly those with appropriately positioned unsaturation, nih.govnih.gov-sigmatropic rearrangements are notable. These reactions are synthetically valuable as they proceed with high atom economy and allow for the construction of carbon-nitrogen and carbon-oxygen bonds. nih.gov

While N,O-diarylhydroxylamines are known to favor nih.govnih.gov sigmatropic shifts, other pathways like nih.govscilit.com and scilit.comwikipedia.org shifts can also occur depending on the substitution pattern. rsc.orgresearchgate.net For instance, N-aryl-O-vinylhydroxylamines are key intermediates in the Bartoli indole (B1671886) synthesis, which proceeds through a nih.govnih.gov-rearrangement involving N-O bond cleavage. nih.gov Inspired by this, O-cyclopropyl hydroxylamines have been explored as stable precursors for similar transformations. When N-arylated, these compounds undergo a facile nih.govnih.gov-sigmatropic rearrangement, followed by cyclization, to produce substituted tetrahydroquinolines. nih.gov The nih.govrsc.org-Meisenheimer rearrangement of allylic N-oxides is another efficient method for synthesizing trisubstituted hydroxylamines. nih.gov

The table below summarizes key sigmatropic rearrangements relevant to hydroxylamine moieties.

| Rearrangement Type | Substrate Class | Key Feature | Resulting Product Class |

| nih.govnih.gov-Sigmatropic | N-Aryl-O-cyclopropyl hydroxamates | Base-mediated N-O bond cleavage | Substituted Tetrahydroquinolines nih.gov |

| nih.govnih.gov-Sigmatropic | N,O-Diarylhydroxylamines | Generally favored pathway | Diaryl ethers, diarylamines rsc.orgresearchgate.net |

| nih.govrsc.org-Meisenheimer | Tertiary allylic N-oxides | Atom-economical rearrangement | Allylic trisubstituted hydroxylamines nih.gov |

Ring-Opening and Ring-Expansion Reactions of the Cyclopropyl (B3062369) Group

The high ring strain of cyclopropane makes it susceptible to ring-opening reactions, especially when activated by an adjacent functional group like an imine. rsc.orgnih.gov The Cloke–Wilson rearrangement describes the transformation of cyclopropylimines into pyrrolines, a type of ring expansion. rsc.org This reaction has been utilized in the synthesis of various alkaloids. rsc.org

Titanium-catalyzed reactions of cyclopropyl imines can lead to ring-opening to form an azatitanacyclohexene intermediate. nih.govacs.orgacs.orgnih.gov This intermediate can then undergo further rearrangement to yield either the starting cyclopropyl imine or a more stable α,β-unsaturated imine, providing insight into catalytic carboamination reactions. nih.govacs.orgacs.org Similarly, cyclopropyl ketones can undergo tandem ring-opening and recyclization under various catalytic conditions (e.g., photoredox, copper, Lewis acid) to form dihydrofuran derivatives. researchgate.netnih.gov Radical-induced ring-opening is another common pathway, where a radical adds to the imine, generating a cyclopropyl-substituted radical that readily opens to relieve ring strain. nih.gov

The following table outlines different catalytic approaches for the ring-opening of cyclopropyl derivatives.

| Catalyst/Promoter | Substrate | Intermediate | Product |

| Heat/Acid (Cloke-Wilson) | Cyclopropylimine | Diradical or zwitterionic species | Pyrroline rsc.org |

| Cp₂Ti(BTMSA) | Cyclopropyl imine | Azatitanacyclohexene nih.govacs.orgacs.org | α,β-Unsaturated imine nih.govacs.orgacs.org |

| Photoredox/Copper/Lewis Acid | Cyclopropyl ketone | Alkyl radical | Substituted Dihydrofuran researchgate.net |

| Pyridine (B92270) | Diaryl cyclopropenone | Michael adduct | Furan-2(5H)-one rsc.org |

Nucleophilic and Electrophilic Reactivity of the Hydroxylamine Nitrogen

The nitrogen atom in hydroxylamine and its derivatives, such as oximes, possesses a lone pair of electrons, allowing it to act as a nucleophile. However, when bonded to an electron-withdrawing group, the nitrogen can also serve as an electrophilic center. wikipedia.org

Electrophilic Amination Reactions Utilizing Hydroxylamine Derivatives

Electrophilic amination involves the reaction of a carbon nucleophile (like a carbanion or organometallic reagent) with an electrophilic nitrogen source to form a C-N bond. wikipedia.org Hydroxylamine derivatives, particularly O-acyl or O-sulfonyl oximes, are effective reagents for this purpose. scilit.comwikipedia.orgtandfonline.com In these reagents, the nitrogen is attached to an oxygen atom which bears a good leaving group (e.g., sulfonate), rendering the nitrogen electrophilic. wikipedia.orgtandfonline.com

These reactions provide a powerful method for synthesizing primary amines from organometallic reagents like Grignard reagents and organocuprates. scilit.comtandfonline.comcapes.gov.br The efficiency of the amination can be influenced by the nature of the leaving group on the oxime and the type of organometallic reagent used. tandfonline.com For example, studies have shown that higher-order organocuprates can be more effective than lower-order ones in certain electrophilic aminations. tandfonline.com

Nucleophilic Additions and Substitutions

The lone pair on the hydroxylamine nitrogen allows it to participate in nucleophilic reactions. Oximes, which can be considered derivatives of hydroxylamine, are known to act as nucleophiles. nih.gov The nucleophilicity of the nitrogen atom is central to many of its characteristic reactions.

Nucleophilic addition is a fundamental reaction of carbonyl compounds, where a nucleophile attacks the electrophilic carbonyl carbon. chemguide.co.ukmasterorganicchemistry.com While hydrogen cyanide addition to aldehydes and ketones is a classic example, chemguide.co.uk hydroxylamine itself reacts with aldehydes and ketones to form oximes. This reaction is a nucleophilic addition to the carbonyl group, followed by elimination of water.

The nitrogen of an oxime can also act as a nucleophile in substitution reactions. A notable example is the SN2-type substitution at the sp²-hybridized nitrogen of an oxime, a reaction that is typically unfavorable at sp²-hybridized carbons. scilit.comcapes.gov.br This reactivity has been harnessed to synthesize various nitrogen-containing heterocycles. scilit.com

Intramolecular Cyclization Pathways

Intramolecular reactions of N-(cyclopropylmethylidene)hydroxylamine and related structures offer efficient routes to various heterocyclic systems. These cyclizations can be triggered by the inherent reactivity of the oxime/hydroxylamine moiety or by the activation of the cyclopropyl ring.

Research has shown that γ,δ-unsaturated oximes can undergo intramolecular C-N bond formation to yield dihydropyrroles and other heterocycles. scilit.comnih.gov These cyclizations can be induced by single-electron transfer (using reagents like phenols or copper) or through photo-induced radical processes. scilit.com Palladium-catalyzed intramolecular Heck-type reactions (amino-Heck reactions) of O-acyl oximes bearing olefinic moieties are also a powerful tool for synthesizing aza-heterocycles. scilit.com

Another pathway involves the formation of an oxime from a haloaldehyde, which then undergoes intramolecular cyclization via nucleophilic displacement of the halide by the oxime oxygen to form a cyclic nitrone. rsc.org This intermediate can then be trapped in situ by a dipolarophile in a [3+2] cycloaddition reaction. rsc.org Furthermore, under thermal or microwave conditions in the presence of acetic anhydride, aliphatic oximes can cyclize to afford dihydropyrroles, potentially via a nitrenium intermediate. acs.org The formation of cyclic peptides has also been achieved through the key intramolecular reaction between a hydroxylamine and a ketone to form a macrocyclic oxime. nih.gov

Formation of N-Heterocycles from O-Cyclopropyl Hydroxylamines

O-cyclopropyl hydroxylamines, which are structurally related to this compound, have been identified as stable and practical precursors for the synthesis of N-heterocycles. rsc.orgrsc.org A notable application is the synthesis of substituted tetrahydroquinolines from N-arylated O-cyclopropyl hydroxamates. rsc.org This transformation proceeds through a one-pot cascade reaction initiated by base-mediated conditions. The key mechanistic step is a di-heteroatom rsc.orgrsc.org-sigmatropic rearrangement, which is followed by cyclization and rearomatization to yield the final heterocyclic product. nih.govrsc.org

The reactivity of O-cyclopropyl hydroxylamine is analogous to that of O-vinyl hydroxylamine intermediates, featuring both a cleavable N-O bond and a strained cyclopropane ring that can act as a three-carbon unit. nih.gov This dual reactivity allows it to participate in homologous rsc.orgrsc.org-sigmatropic rearrangements when a π-system, such as a vinyl or aryl group, is attached to the nitrogen atom. nih.gov The development of scalable synthetic routes to O-cyclopropyl hydroxylamines has made these compounds readily accessible for such applications. rsc.orgrsc.org

Table 1: Synthesis of 2-Hydroxy Tetrahydroquinolines from N-Aryl O-Cyclopropyl Hydroxamates This table illustrates the yields of various substituted tetrahydroquinolines produced via the rsc.orgrsc.org-sigmatropic rearrangement cascade.

| Entry | N-Aryl Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenyl | 6-Methoxy-2-hydroxy-tetrahydroquinoline | 85 |

| 2 | 4-Chlorophenyl | 6-Chloro-2-hydroxy-tetrahydroquinoline | 78 |

| 3 | 2-Methylphenyl | 8-Methyl-2-hydroxy-tetrahydroquinoline | 75 |

| 4 | Phenyl | 2-Hydroxy-tetrahydroquinoline | 80 |

Data sourced from studies on the rearrangement of O-cyclopropyl hydroxamates. nih.gov

Cycloaddition Reactions and Related Processes

The hydroxylamine and cyclopropyl moieties predispose this compound and its derivatives to participate in cycloaddition reactions. Theoretical calculations on the reaction between N-alkylhydroxylamines and chiral enoate esters suggest that the most favorable mechanism is a concerted cycloaddition. nih.gov

Tandem reactions involving the cyclization of hydroxylamines containing an alkyne group lead to the formation of cyclic nitrones. researchgate.netrsc.org These intermediates can then undergo 1,3-dipolar cycloadditions, providing a pathway to complex tricyclic systems. researchgate.net A proposed concerted intramolecular ene-like pathway facilitates the addition of the N-O-H group across a triple bond to form the cyclic nitrone. rsc.org

Furthermore, dirhodium(II) complexes can catalyze the [3+2] cycloaddition of N-arylaminocyclopropanes with alkynes. nih.gov The proposed mechanism involves the opening of the cyclopropane ring to form a distonic radical cation, which then reacts with the alkyne. nih.gov This highlights the potential of the cyclopropyl group to act as a three-carbon component in cycloaddition reactions.

Transition Metal-Catalyzed Transformations

Transition metals play a crucial role in mediating the transformations of hydroxylamine derivatives. Catalysts based on palladium, tantalum, rhodium, and gold have been employed to facilitate a range of reactions, including hydroaminations and cascade processes. nih.govmdpi.comnih.govfrontiersin.org

Catalytic Hydroamination and Aminofunctionalization

Catalytic hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing amines, enamines, and imines. libretexts.orgnih.gov Tantalum imido complexes have been shown to be effective catalysts for the hydroamination of alkynes. nih.gov These reactions are proposed to proceed through key metal-imido intermediates. nih.gov Similarly, gold(I) complexes are active in the hydroamination of alkynes with arylamines. frontiersin.org

Iron-catalyzed aminofunctionalization of olefins has been achieved using hydroxylamine-derived reagents which serve as both the "amino" source and an "oxidant". researchgate.net Mechanistic studies suggest the involvement of either ammoniumyl (B1238589) radicals or metal-supported N-centered radicals, depending on the specific aminating agent and reaction conditions. researchgate.net

Redox-Neutral Cascades and Radical Processes

Redox-neutral reactions offer an efficient synthetic strategy by avoiding the need for external oxidants or reductants. Electrocatalysis has been used to achieve a redox-neutral intermolecular [3+2] annulation of N-cyclopropylanilines and alkenes. nih.gov This process is initiated by the electrochemical generation of an N-cyclopropylaniline radical cation and proceeds via a chain mechanism. nih.gov

Photocatalysis also enables redox-neutral transformations. A method for the cyclopropanation of N-vinylimides involves a photocatalyzed radical addition followed by an anionic cyclization, operating through a reductive radical-polar crossover mechanism. rsc.org In the realm of biocatalysis, flavin-dependent 'ene'-reductases have been shown to catalyze redox-neutral radical cyclizations to produce enantioenriched oxindoles from α-haloamides. nih.gov The mechanism involves the flavin semiquinone/quinone redox couple, where the flavin semiquinone reduces the substrate and the flavin quinone oxidizes the resulting radical intermediate. nih.gov

Reaction Kinetics and Thermodynamic Analyses

The kinetics and thermodynamics of reactions involving hydroxylamine derivatives have been studied to elucidate reaction mechanisms and influencing factors.

Rate Constant Determinations and Influencing Factors

Studies on the formation and breakdown of related compounds, such as N-(hydroxymethyl)benzamides and hydroxymethylamines, provide insight into the kinetic behavior of this compound. The breakdown of N-(hydroxymethyl)benzamide derivatives is subject to specific acid and specific base catalysis, showing a first-order dependence on the concentration of hydronium and hydroxide (B78521) ions. nih.gov

For the formation of carbinolamines from aromatic amines and formaldehyde, the reactions are catalyzed by general and specific acids and bases. nih.gov The rate constants for the uncatalyzed conversion of the zwitterionic intermediate (T±) to the neutral carbinolamine are in the range of 1-5 x 10⁷ s⁻¹, consistent with a solvent-mediated intramolecular proton-transfer mechanism. nih.gov For general base catalysis, the calculated rate constants for the proton-transfer steps are in the range of 10⁷.⁴–10⁹ M⁻¹s⁻¹. nih.gov Factors such as the basicity of the amine and the strength of the acid or base catalyst significantly influence the reaction rates. nih.gov In gold-catalyzed hydroamination, computational studies have identified the hydrogen transfer from nitrogen to carbon as the rate-determining step. frontiersin.org

Table 2: Kinetic Data for Hydroxymethylamine Formation and Breakdown This table presents rate constants for key steps in the formation and breakdown of hydroxylamine-related adducts, highlighting the influence of catalysis.

| Reaction/Process | System | Catalyst | Rate Constant (k) | Citation |

|---|---|---|---|---|

| T± to Neutral Intermediate | Aromatic Amine + Formaldehyde | Uncatalyzed | 1-5 x 10⁷ s⁻¹ | nih.gov |

| Proton Transfer Step | Aromatic Amine + Formaldehyde | General Base | 10⁷.⁴–10⁹ M⁻¹s⁻¹ | nih.gov |

| Breakdown of Adduct | N-(hydroxymethyl)benzamide | H₃O⁺ | Varies with substrate | nih.gov |

| Breakdown of Adduct | N-(hydroxymethyl)benzamide | OH⁻ | Varies with substrate | nih.gov |

T± refers to the zwitterionic tetrahedral intermediate.

Energy Profiles and Transition State Characterization

Due to a lack of direct experimental or computational studies on this compound, this section will discuss the expected energy profiles and transition state characteristics based on analogous chemical systems. The reactivity of this compound is largely dictated by the interplay between the C=N double bond of the oxime functionality and the inherent ring strain of the adjacent cyclopropyl group. Theoretical studies on similar structures, such as cyclopropyl imines and other hydroxylamine derivatives, provide valuable insights into the potential reaction pathways and their associated energetics.

The primary reactive sites of this compound suggest several possible transformation pathways, including rearrangements and ring-opening reactions. The energy barriers and transition state geometries for these processes are critical for predicting the likely products under various conditions. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these mechanistic details.

Analogous System 1: Rearrangement of Cyclopropyl Imines

A close structural analog to this compound is a cyclopropyl imine. Computational studies on the thermal rearrangement of titanocene-complexed cyclopropyl imines to the more stable α,β-unsaturated imines have been performed. These studies reveal the key intermediates and transition states involved in the transformation.

Table 1: Calculated Thermodynamic Data for Isomerization of Titanacycles

| Species | Relative Energy (kcal/mol) |

|---|---|

| Azatitanacyclohexene (Isomer 3) | 12.8 |

| Azatitanacyclopentene (Isomer 4) | 0 |

| Cyclopropyl imine (Isomer 2) | 3.0 |

| α,β-Unsaturated imine (Isomer 5) | 0 |

Data sourced from DFT calculations (M06/def2-svp/gd3/SMD(C6H6) at 353.15 K) on analogous titanacycles. nih.gov

The data in Table 1 indicates that the ring-opened, unsaturated imine product is thermodynamically more stable than the cyclopropyl imine, suggesting that such a rearrangement, if a viable pathway exists for this compound, would be energetically favorable.

Analogous System 2: Reactions of Cyclopropyl-Substituted Nitrenium Ions

Further insights can be gained from computational studies on the reactions of cyclopropyl-substituted nitrenium ions, which can model the behavior of the nitrogen center in a reactive state. DFT calculations have explored various unimolecular decay pathways for these ions, including ring expansion, elimination, and hydride or phenyl migration.

For a biphenyl (B1667301) cyclopropyl nitrenium ion, two low-barrier reactions were identified: a cheleotropic elimination of ethylene (B1197577) with an activation energy (E‡) of +18.3 kcal/mol, and a ring expansion to an N-biphenylazetium ion with a lower activation energy of +14.2 kcal/mol. chemrxiv.org In the presence of a solvent like methanol (B129727), the barriers can be significantly lowered. For instance, the methanol-assisted ring-opening of a different cyclopropyl nitrenium ion was predicted to have a much lower activation barrier of +3.6 kcal/mol. chemrxiv.org

Table 2: Calculated Activation Energies (E‡) for Unimolecular Reactions of Cyclopropyl Nitrenium Ions

| Reaction Pathway | E‡ (kcal/mol, gas phase) | E‡ (kcal/mol, with implicit methanol solvation) |

|---|---|---|

| Ring Expansion | 14.2 | 4.5 |

| Ethylene Elimination | 18.3 | 8.0 |

| Hydride Migration | 44.7 | - |

Data is for analogous biphenyl cyclopropyl nitrenium and N-benzyl-N-cyclopropylnitrenium ions. chemrxiv.org

These findings suggest that for this compound, reactions involving the cyclopropyl ring are likely to be kinetically accessible. The specific pathway that predominates would depend on the reaction conditions, such as temperature and the presence of nucleophilic or acidic species that can stabilize transition states. The transition states for these reactions would involve significant geometric changes, such as the elongation of a C-C bond in the cyclopropane ring during ring-opening or expansion.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(cyclopropylmethylidene)hydroxylamine at the atomic level. These methods allow for the precise determination of its geometry, electronic distribution, and the energetic landscapes of its reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving oximes. researchgate.netunive.it For this compound, DFT calculations, particularly using functionals like B3LYP, are instrumental in elucidating the pathways of its formation and subsequent reactions. researchgate.netunive.it Studies on analogous oxime formation reactions have shown that the process can be catalyzed by acid, and DFT calculations help to map the energetics of the reaction steps under both neutral and acidic conditions. researchgate.net The mechanism typically involves the nucleophilic attack of the hydroxylamine (B1172632) on a carbonyl precursor, followed by dehydration. DFT can model the transition states and intermediates along this pathway, providing activation energies and reaction enthalpies.

For instance, in the acid-catalyzed formation of oximes, the protonation of the hydroxyl group is a key step, which is then eliminated as water. researchgate.net DFT calculations, often including a solvation model, can quantify the energy barriers for these steps. researchgate.net In the context of this compound, DFT would be crucial in understanding how the electronic nature of the cyclopropyl (B3062369) group influences the reactivity of the C=N bond, for example, in cycloaddition reactions or rearrangements. The unique strain and electronic properties of the cyclopropane (B1198618) ring are expected to modulate the energy profile of such reactions. nih.gov

| Computational Method | Application to this compound | Key Insights |

| DFT (e.g., B3LYP/6-311G(d,p)) | Analysis of formation and reaction mechanisms. researchgate.netunive.it | Provides activation energies, transition state geometries, and reaction thermodynamics. |

| DFT with solvation model (e.g., PCM) | Studying reactions in different solvent environments. researchgate.net | Elucidates the role of solvent in stabilizing intermediates and transition states. |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties. nih.govrsc.org For this compound, methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, combined with appropriate basis sets, can provide highly accurate predictions of its vibrational frequencies (IR and Raman spectra), as well as its nuclear magnetic resonance (NMR) chemical shifts. nih.govrsc.org

The prediction of spectroscopic parameters is crucial for the characterization of the molecule. For example, calculated vibrational frequencies can be compared with experimental IR spectra to confirm the molecular structure and identify characteristic vibrational modes, such as the C=N and N-O stretches. Similarly, ab initio calculations of NMR shielding constants can aid in the assignment of signals in the experimental ¹H and ¹³C NMR spectra, which is particularly useful for complex structures. nih.govrsc.org The accuracy of these predictions allows for a detailed correlation between the computed molecular structure and the observed spectroscopic data. nih.gov

| Spectroscopic Parameter | Ab Initio Method | Basis Set Example | Predicted Information |

| Vibrational Frequencies | MP2, CCSD(T) | 6-311+G(d,p) | IR and Raman active modes, zero-point vibrational energy. |

| NMR Chemical Shifts | GIAO-MP2, GIAO-B3LYP | 6-311+G(2d,p) | ¹H and ¹³C chemical shifts for structural elucidation. nih.gov |

| Rotational Constants | CCSD(T) | cc-pVTZ | Microwave spectroscopic parameters for gas-phase structural determination. nih.gov |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of this compound over time. nih.govyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the accessible conformations and the transitions between them. For a molecule containing a flexible cyclopropyl group and a hydroxylamine moiety, several conformers may exist with comparable energies.

Mechanistic Elucidation through Computational Modeling

Computational modeling plays a pivotal role in unraveling the detailed mechanisms of reactions involving this compound, offering insights that are often difficult to obtain through experimental means alone. nih.govfigshare.com

Prediction of Stereochemical Outcomes and Regioselectivity

The stereochemistry and regioselectivity of reactions are critical aspects that can be effectively predicted using computational modeling. For reactions involving this compound, such as additions to the C=N double bond or reactions involving the cyclopropyl ring, computational methods can determine the relative energies of the different possible transition states leading to various stereoisomers or regioisomers. nih.govnih.gov

For instance, in a hydrogenation reaction of the oxime, which would yield a hydroxylamine, DFT calculations can be used to model the approach of the hydrogenating agent to the two faces of the C=N bond. nih.gov By comparing the activation energies of the competing pathways, the preferred stereochemical outcome can be predicted. nih.gov The steric and electronic effects of the cyclopropyl group would be a determining factor in this facial selectivity. Similarly, for cycloaddition reactions, the regioselectivity (the orientation of the reactants) can be rationalized by analyzing the energies of the different possible transition states. nsf.gov

| Reaction Type | Computational Approach | Predicted Outcome |

| Addition to C=N bond | DFT calculation of transition state energies for different diastereomeric pathways. nih.gov | Prediction of the major stereoisomer formed. |

| Cycloaddition Reactions | Analysis of frontier molecular orbitals (HOMO-LUMO) and transition state modeling. | Determination of the favored regio- and stereoisomers. |

| Ring-opening reactions | Modeling of reaction pathways involving the strained cyclopropyl ring. | Understanding the factors controlling the regioselectivity of ring cleavage. |

Evaluation of Solvent Effects on Reaction Barriers

Solvent can have a profound impact on reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models, particularly those incorporating implicit or explicit solvent models, can quantify these effects on the reaction barriers of this compound. chemrxiv.orgresearchgate.net

Advanced Theoretical Concepts in Organic Reactions

(No specific data available for this compound)

(No specific data available for this compound)

Advanced Spectroscopic and Analytical Methodologies in N Cyclopropylmethylidene Hydroxylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like N-(cyclopropylmethylidene)hydroxylamine. slideshare.net It provides unparalleled information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. slideshare.nethyphadiscovery.com

In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the cyclopropyl (B3062369) group and the methine proton (=CH) would be expected. The chemical shifts and coupling patterns of these protons provide definitive evidence for the presence of the cyclopropylmethylidene moiety. The hydroxylamine (B1172632) proton (-NOH) would also present a characteristic signal, which may be broadened and its position can be solvent-dependent.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Distinct signals for the carbons of the cyclopropyl ring and the imine carbon (C=N) would be observed, further confirming the molecular structure.

While ¹H and ¹³C NMR are fundamental, multi-dimensional NMR techniques offer deeper insights, especially when dealing with complex structures or for unambiguous assignments. nih.gov Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached and long-range coupled heteronuclei (like ¹³C or ¹⁵N), respectively. hyphadiscovery.comnd.edu

For this compound, ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can be particularly informative. wikipedia.orghuji.ac.il The chemical shift of the nitrogen atom is highly sensitive to its electronic environment, providing direct evidence of the oxime functionality. wikipedia.org

Isotopic labeling is a powerful strategy used in conjunction with NMR spectroscopy to trace reaction pathways, elucidate biosynthetic routes, and assign complex spectra. sigmaaldrich.comunl.pt By selectively replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), specific signals in the NMR spectrum can be enhanced or altered, providing invaluable information. ukisotope.comnih.govmdpi.com

In the context of this compound research, one could envision several applications:

¹⁵N-Labeling : Synthesizing the molecule using an ¹⁵N-labeled hydroxylamine source would dramatically increase the sensitivity of ¹⁵N NMR experiments, making techniques like ¹H-¹⁵N HSQC and HMBC more feasible at natural abundance. wikipedia.orgnih.gov This would allow for precise determination of nitrogen chemical shifts and coupling constants, which are sensitive to stereochemistry and electronic effects.

¹³C-Labeling : If the synthesis of this compound starts from a ¹³C-labeled cyclopropanecarboxaldehyde (B31225), the signals for the cyclopropyl and imine carbons in the ¹³C NMR spectrum would be significantly enhanced. This would facilitate the measurement of ¹³C-¹³C and ¹³C-¹H coupling constants, providing further structural constraints.

Deuterium Labeling : Selective deuteration of the cyclopropyl ring could be used to simplify complex ¹H NMR spectra and to assign specific proton resonances.

These isotopic labeling strategies, combined with advanced NMR techniques, provide a robust toolkit for the in-depth structural and mechanistic investigation of this compound. unl.pt

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.govshu.edu For this compound, mass spectrometry can confirm its molecular formula (C₄H₇NO) by determining its exact mass. nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the elemental composition. nih.gov

Fragmentation patterns observed in the mass spectrum can also offer structural clues. The cleavage of the cyclopropyl ring or the N-O bond would produce characteristic fragment ions, which can be used to piece together the molecular structure.

To improve the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) or to enhance ionization efficiency in electrospray ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS), derivatization is a commonly employed strategy. nih.govnih.gov For oximes like this compound, several derivatization approaches can be beneficial.

One common method is silylation , where active hydrogens, such as the one in the hydroxylamine group, are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.comresearchgate.net This process typically involves reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting TMS derivative is more volatile and less polar, making it more amenable to GC-MS analysis. This derivatization also prevents potential isomerization or degradation at high temperatures. youtube.com

Another strategy is methoximation , which converts carbonyl groups to their methoxime derivatives. nih.gov While this compound is already an oxime, this type of derivatization is crucial when analyzing it in a complex matrix that may contain related aldehydes or ketones. This process can stabilize certain compounds and reduce the number of stereoisomers. nih.gov

For LC-MS, derivatization can be used to introduce a readily ionizable group or a tag that improves fragmentation in a predictable manner, thereby increasing sensitivity and aiding in identification. nih.govresearchgate.net

Table 1: Common Derivatization Reagents for MS Analysis

| Derivatization Reagent | Target Functional Group | Purpose |

|---|---|---|

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH, -SH | Increases volatility and thermal stability for GC-MS. nih.gov |

| Methoxyamine hydrochloride | Carbonyls (aldehydes, ketones) | Stabilizes and prevents cyclization for GC-MS. nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnist.govnih.gov This makes it an ideal tool for analyzing this compound in complex mixtures, such as reaction monitoring samples or biological extracts. nih.gov

In a typical LC-MS analysis, the sample is first injected into an LC column, where the components of the mixture are separated based on their physicochemical properties (e.g., polarity, size). As each component elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum for that component.

This technique would be invaluable for:

Purity assessment : Determining the purity of a synthesized batch of this compound and identifying any impurities.

Reaction monitoring : Tracking the formation of this compound from its precursors (e.g., cyclopropanecarboxaldehyde and hydroxylamine) and the appearance of any byproducts over time. chemicalbook.comnist.gov

Metabolite identification : If studying the metabolism of this compound, LC-MS could be used to separate and identify potential metabolites in biological samples.

The choice of LC conditions (e.g., column type, mobile phase) and MS parameters (e.g., ionization mode, scan range) would be optimized to achieve the best separation and detection of this compound and other compounds of interest.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. spectroscopyonline.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

O-H stretch : A broad band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the oxime.

C-H stretch : Bands above 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring and the methine group.

C=N stretch : A sharp absorption band around 1620-1690 cm⁻¹ characteristic of the imine double bond. jocpr.com

N-O stretch : A band in the 930-960 cm⁻¹ region.

IR spectroscopy is a quick and effective method for confirming the presence of these key functional groups and can be used to monitor the progress of the reaction to form this compound, for example, by observing the disappearance of the carbonyl (C=O) stretch of cyclopropanecarboxaldehyde and the appearance of the C=N and O-H stretches of the product. jocpr.com

Raman Spectroscopy is based on the inelastic scattering of monochromatic light. mdpi.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, bonds that are weakly active in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C=N double bond and the symmetric vibrations of the cyclopropyl ring would likely produce strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Signal |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | Weak |

| C-H stretch (sp²) | ~3100-3000 | Strong |

| C-H stretch (sp³) | ~3000-2850 | Strong |

| C=N stretch | ~1690-1620 | Strong |

Both IR and Raman spectroscopy are valuable tools for the routine characterization of this compound and for real-time monitoring of its synthesis. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Mechanistic Probing

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In the context of this compound, FTIR is crucial for confirming its synthesis and probing the electronic environment of its key functional groups.

Characteristic Vibrational Frequencies of Oximes:

Research on various oximes reveals distinct absorption bands that are indicative of their structure. For instance, the O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3150-3650 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C=N stretching vibration is another key diagnostic peak, generally observed in the 1620-1690 cm⁻¹ range. The N-O stretching vibration is typically found between 930 and 960 cm⁻¹. researchgate.netmdpi.com

A study on a CNSL-based oxime identified a characteristic band for the C=N-OH group at 1643 cm⁻¹ and a broad O-H band at 3418 cm⁻¹. researchgate.net Another investigation into amidoximes, which also contain the C=N-OH moiety, noted the C=N stretching vibration around 1656 cm⁻¹. mdpi.com

Based on these analogous compounds, the expected FTIR spectral data for this compound would feature prominent peaks corresponding to these functional groups. The presence of the cyclopropyl group would also contribute to the spectrum, with characteristic C-H stretching vibrations typically appearing above 3000 cm⁻¹ and ring deformation modes at lower wavenumbers.

Table 1: Predicted FTIR Spectral Data for this compound Based on Analogous Compounds

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| O-H | Stretching | 3150 - 3650 | researchgate.netmdpi.com |

| C=N | Stretching | 1620 - 1690 | researchgate.netmdpi.com |

| N-O | Stretching | 930 - 960 | mdpi.com |

| Cyclopropyl C-H | Stretching | > 3000 |

This table presents predicted data based on structurally similar compounds due to the absence of a published experimental spectrum for this compound.

In-Situ Spectroscopic Techniques for Reaction Progress Monitoring

In-situ spectroscopic techniques, such as FTIR and Raman spectroscopy, are invaluable for monitoring chemical reactions in real-time. nih.govxjtu.edu.cnmt.comwindows.net These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus providing a dynamic understanding of the reaction kinetics and mechanism. nih.govxjtu.edu.cnmt.comwindows.net

The synthesis of this compound typically involves the reaction of cyclopropanecarboxaldehyde with hydroxylamine. In-situ FTIR spectroscopy can be employed to monitor this oximation reaction. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected at regular intervals.

Monitoring the Oximation Reaction:

The progress of the reaction can be followed by observing the disappearance of the characteristic C=O stretching band of the starting material, cyclopropanecarboxaldehyde, which is typically found around 1700-1730 cm⁻¹. Concurrently, the appearance and increase in intensity of the C=N stretching band of the this compound product (around 1620-1690 cm⁻¹) and the broad O-H band (around 3150-3650 cm⁻¹) would be observed. scispace.com This real-time data allows for the determination of reaction endpoints and the identification of any transient intermediates. scispace.com

Similarly, in-situ Raman spectroscopy can be utilized. Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and can be advantageous for reactions in aqueous media due to the weak Raman scattering of water. The formation of the C=N bond in this compound would result in a distinct Raman signal, allowing for quantitative analysis of the reaction progress.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.

While a specific crystal structure for this compound is not publicly available, analysis of related oxime structures in the Cambridge Structural Database (CSD) provides insights into the likely solid-state conformation. scispace.comresearchgate.net A systematic study of various oximes has shown that they commonly form hydrogen-bonded dimers or catemers (chains) in the solid state, utilizing the hydroxyl proton as a donor and the nitrogen lone pair as an acceptor. scispace.comresearchgate.net

For a closely related compound, cinnamaldehyde (B126680) oxime, X-ray diffraction analysis revealed that the molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. rsc.org The crystal structure of aldoxime dehydratase bound to propionaldoxime also highlights the direct interaction of the oxime group with other molecules. nih.gov

Hypothetical Crystallographic Data for this compound:

Based on the analysis of similar small molecule oximes, we can anticipate key structural features for this compound. The C=N-O-H group would likely be planar or near-planar. The cyclopropyl ring would adopt its characteristic triangular geometry. In the crystal lattice, intermolecular O-H···N hydrogen bonds would be the dominant cohesive force, leading to the formation of either dimeric structures or extended chains.

Table 2: Representative Crystallographic Data for an Analogous Oxime (Cinnamaldehyde Oxime)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| a (Å) | 10.231 (5) |

| b (Å) | 7.584 (3) |

| c (Å) | 41.816 (18) |

| V (ų) | 3245 (2) |

| Z | 16 |

| Hydrogen Bonding | O—H⋯N |

Data from the crystal structure of (1Z,2E)-cinnamaldehyde oxime, provided for illustrative purposes. rsc.org

The precise determination of the crystal structure of this compound through X-ray diffraction would provide invaluable data to validate computational models and to fully understand its solid-state behavior.

Applications of N Cyclopropylmethylidene Hydroxylamine As a Synthetic Intermediate

Precursor in the Synthesis of N-Heterocyclic Compounds

O-cyclopropyl hydroxylamines, which are stable and synthetically accessible isomers of N-(cyclopropylmethylidene)hydroxylamine, have emerged as effective precursors for the synthesis of N-heterocycles through di-heteroatom rsc.orgrsc.org-sigmatropic rearrangements. nih.govrsc.org The development of scalable synthetic routes to these compounds has facilitated in-depth studies of their reactivity. rsc.orgrsc.org A key strategy involves the N-arylation of O-cyclopropyl hydroxylamine (B1172632) derivatives to generate the substrates needed for these cascade reactions. rsc.org

A significant application of these intermediates is in the synthesis of substituted tetrahydroquinolines. rsc.org N-arylated O-cyclopropyl hydroxamates can undergo a one-pot cascade reaction under base-mediated conditions. rsc.orgrsc.org This transformation proceeds via a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and rearomatization to furnish a structurally diverse array of tetrahydroquinoline products. rsc.orgrsc.org The reaction is typically conducted in a solvent like trifluoroethanol with a base such as triethylamine. nih.gov

Table 1: Synthesis of Tetrahydroquinolines from N-arylated O-cyclopropyl Hydroxamates

| Starting Material (N-aryl Group) | Product | Yield | Reference |

|---|---|---|---|

| N-phenyl | 2-Hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline | High | nih.gov |

| N-(4-methoxyphenyl) | 2-Hydroxy-6-methoxy-1-phenyl-1,2,3,4-tetrahydroquinoline | High | nih.gov |

| N-(4-chlorophenyl) | 6-Chloro-2-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline | High | nih.gov |

Note: Based on the available scientific literature, the direct application of this compound or its isomers in the construction of the thiazole (B1198619) core has not been documented. Standard thiazole syntheses, such as the Hantzsch reaction, proceed through different mechanisms and intermediates. youtube.com

The synthesis of indole (B1671886) scaffolds using cyclopropyl (B3062369) hydroxylamine derivatives is an area of conceptual interest, inspired by established synthetic methods. nih.gov Specifically, the Bartoli indole synthesis, a well-known method for creating substituted indoles, proceeds through a key rsc.orgrsc.org-sigmatropic rearrangement of an N-aryl-O-vinylhydroxylamine intermediate. nih.govwikipedia.orgresearchgate.net Researchers have proposed that O-cyclopropyl hydroxylamine, being an analogous and potentially bench-stable compound, could serve as a precursor in similar rearrangement reactions to furnish substituted heterocycles like indoles. nih.govrsc.org The cyclopropane (B1198618) ring in this context could act as a homoenolate equivalent, participating in a homologous rsc.orgrsc.org-sigmatropic rearrangement when an aryl group is attached to the nitrogen atom. nih.gov This approach is seen as a promising strategy for accessing 7-substituted indoles, which are often difficult to prepare using classical methods. wikipedia.orgresearchgate.net

Role in Amination Reactions

Hydroxylamine-based reagents are instrumental in electrophilic amination reactions, which can be performed with or without transition metal catalysts. wiley-vch.de In catalyzed reactions, a transition metal complex, often copper-based, activates the hydroxylamine reagent to facilitate the formation of a new carbon-nitrogen bond. wiley-vch.de This methodology has been used to synthesize aryl amines from aryne intermediates, leading to products with a 1,2-bis substitution pattern. wiley-vch.de Furthermore, hydroxylamine derivatives like hydroxylamine-O-sulfonic acid (HOSA) can function as electrophiles under neutral or acidic conditions to achieve N-amination of various heterocyclic compounds. researchgate.net This versatility allows for the direct introduction of the amine group, a critical functional unit in a vast number of bioactive compounds and high-value materials. nih.govnih.gov

The development of stereoselective amination reactions is crucial for the synthesis of chiral amines, which are important components of many pharmaceuticals. Hydroxylamine derivatives have been successfully employed in such transformations. For instance, copper-catalyzed reactions of styrenes with benzoyl hydroxylamine and a boron reagent have been shown to proceed stereoselectively to generate aminoborated products. wiley-vch.de While not involving a cyclopropyl intermediate, this highlights the potential of hydroxylamine-derived reagents in controlling stereochemistry. Research into the direct α-amination of carbonyl compounds has also demonstrated high stereoselectivity, including asymmetric induction, pointing to the broad utility of electrophilic nitrogen sources in complex, stereocontrolled syntheses. acs.org

Intermediate for Compounds with Diverse Structural Architectures

The unique reactivity of O-cyclopropyl hydroxylamines positions them as valuable intermediates for the synthesis of a wide range of compounds beyond quinolines. nih.gov Their stability allows for storage and subsequent functionalization, such as conversion into various cyclopropoxy-carbamates. rsc.org It is envisioned that different derivatives, such as N-vinyl or N-acyl O-cyclopropyl hydroxylamines, could undergo rsc.orgrsc.org-rearrangements to afford a variety of other heterocyclic systems. rsc.org This adaptability makes them powerful building blocks in synthetic chemistry. Their application has been demonstrated in the aziridination and difunctionalization of alkenes, which allows for the construction of densely functionalized molecules. nih.gov This versatility underscores their importance as foundational intermediates for creating diverse and complex structural architectures in organic synthesis. nih.govnih.gov

Spirocyclic Systems Formation

The formation of spirocyclic systems, which contain two rings sharing a single atom, is a significant area of synthetic chemistry, as these motifs are present in numerous natural products and pharmacologically active compounds. nih.gov The inherent three-dimensionality and structural rigidity of spirocycles make them attractive scaffolds in drug discovery. nih.gov this compound and its derivatives are key precursors for synthesizing spirocyclic compounds, particularly those featuring a spiro-cyclopropane ring.

One prominent method involves the 1,3-dipolar cycloaddition of nitrones, which can be generated from oximes like this compound. This strategy is employed to construct heterocyclic rings. For instance, the intramolecular 1,3-dipolar cycloaddition of nitrones derived from related oxime structures has been shown to produce spirocyclic heterocycles with high diastereoselectivity. nih.gov While solid-phase synthesis offers advantages like the use of excess reagents and simplified purification, it can be limited by the insolubility of the solid support. nih.gov

Cascade reactions are another powerful tool for constructing spiro-cyclopropyl systems. For example, N-bromosuccinimide (NBS) can mediate a cascade involving cyclization, oxygen-migration, and ring-contraction to yield spiro[3,3']-cyclopropyl oxindole (B195798) derivatives. researchgate.net Similarly, organocatalytic cascade reactions, such as the asymmetric vinylogous Michael addition followed by intramolecular alkylation, have been developed for the synthesis of spiro-cyclopropyl oxindole derivatives. ynu.edu.cn These methods highlight the utility of cyclopropyl-containing precursors in generating complex spirocycles under mild conditions.

Table 1: Selected Methods for Spirocyclic Synthesis Involving Cyclopropyl Precursors

| Method | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Solid-phase synthesis, REM linker | Spirocyclic heterocycles | nih.gov |

| Cascade Reaction | N-Bromosuccinimide (NBS) | Spiro[3,3']-cyclopropyl oxindoles | researchgate.net |

| Organocatalytic Cascade | Thiourea catalysts | Spiro-cyclopropyl oxindoles | ynu.edu.cn |

Analogues of Natural Products and Bioactive Scaffolds (excluding pharmacological activity of the compound itself)

The cyclopropane motif is a structural feature in a wide array of natural products, including terpenoids, alkaloids, and steroids, which exhibit diverse biological properties. rsc.org Consequently, synthetic methodologies that incorporate the cyclopropyl group are of great interest for creating analogues of these natural products and for developing novel bioactive scaffolds. This compound and related structures serve as important intermediates in this context.

A key application is in the synthesis of N-heterocycles. O-Cyclopropyl hydroxylamines, which are structurally related to this compound, have been used as precursors for N-heterocycles like tetrahydroquinolines through a di-heteroatom researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.orgnih.gov A scalable synthesis for these precursors has been developed, demonstrating their utility as bench-stable and practical intermediates. rsc.orgnih.gov This rearrangement cascade provides access to a diverse set of substituted N-heterocyclic scaffolds.

The development of bioactive scaffolds is crucial for bone tissue engineering and other orthopedic applications. nih.govmdpi.com While not directly synthesized from this compound, the principles of building complex scaffolds often rely on versatile chemical handles. The synthesis of polycyclic natural product scaffolds can be achieved through one-pot reactions, such as palladium-catalyzed annulations using a hydroxylamine as a nitrogen source to construct fused indoles. nih.gov This showcases the role of the hydroxylamine functional group in building complex, multi-ring systems that can mimic natural product architectures. The creation of these scaffolds is a critical step in developing new materials and therapeutic agents. nih.govresearchgate.net

Table 2: Synthesis of Bioactive Scaffolds Using Hydroxylamine Derivatives

| Precursor Type | Reaction Type | Resulting Scaffold | Reference |

|---|---|---|---|

| O-Cyclopropyl hydroxylamines | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Substituted Tetrahydroquinolines | nih.gov |

Catalytic Applications (as a ligand or reagent, not the compound itself being a catalyst)

While the direct catalytic activity of this compound is not its primary application, the hydroxylamine functional group it contains is significant in coordination chemistry and catalysis. Hydroxylamines can act as N,O-ligands, binding to transition metal ions to form complexes that can have catalytic properties. nih.gov

Despite a rich potential coordination chemistry, hydroxylamines have been historically underutilized as ligands, partly due to the instability of some of the resulting complexes. nih.gov However, recent research has focused on designing specific hydroxylamine-containing ligands that form stable metal complexes. For example, macrocyclic poly-N-hydroxylamines (crown-hydroxylamines) have been shown to form stable complexes with d-metal ions like Cu(II), Ni(II), and Mn(II). nih.gov The stability of these complexes is enhanced by the macrocyclic effect and intramolecular hydrogen bonding. nih.gov

These metal-hydroxylamine complexes can exhibit catalytic activity. Copper complexes of crown-hydroxylamines, for instance, have shown activity in aerobic oxidation reactions under ambient conditions. nih.gov The hydroxylamine ligand is considered "redox non-innocent," meaning it can actively participate in the redox processes of the catalytic cycle, potentially enhancing the catalytic activity compared to analogous polyamine complexes. nih.gov Similarly, Cu(I)-catalyzed reactions of hydroxylamines have been explored for aminohydroxylation reactions, demonstrating the potential to form complex products like amino alcohols. uni-giessen.de The synthesis of new cyclen hydroxylamine ligands and their zinc(II) complexes further underscores the ongoing development in this area. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide (NBS) |

| O-Cyclopropyl hydroxylamine |

| Copper(I) |

| Copper(II) |

| Manganese(II) |

| Nickel(II) |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of N-(cyclopropylmethylidene)hydroxylamine, which is the oxime of cyclopropanecarboxaldehyde (B31225), can likely be achieved through established oximation methods. However, future research should focus on developing novel, more efficient, and selective synthetic routes. The classical approach involves the condensation of an aldehyde or ketone with hydroxylamine (B1172632), often in the presence of a base or acid catalyst. ijprajournal.comwikipedia.org

Future synthetic endeavors could explore a variety of catalytic systems and reaction conditions to optimize the synthesis of this compound. The development of methods that offer high yields, simple purification, and the use of environmentally benign reagents is a key goal. nih.gov

| Synthetic Approach | Potential Catalyst/Reagent | Anticipated Advantages | Key Research Focus |